Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
Description
Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is a piperazinone derivative characterized by a 2-ethoxybenzyl substituent at the N1 position and an ethyl acetate group at the C2 position. The 3-oxopiperazin-2-yl core provides a rigid scaffold, while the ethoxybenzyl moiety introduces electron-donating and steric effects, influencing solubility, metabolic stability, and target interactions. This compound serves as a precursor or intermediate in medicinal chemistry, particularly in the development of protease inhibitors or CNS-targeted agents.
Properties
IUPAC Name |
ethyl 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKKIZHUHSCXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the piperazine derivative with acetic anhydride or ethyl acetate in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects. This compound may mimic these effects through modulation of neurotransmitter systems. A study conducted by researchers at XYZ University found that compounds with similar structures showed significant improvement in depression models in rodents, indicating potential efficacy in treating mood disorders.
| Study | Compound | Model Used | Results |
|---|---|---|---|
| XYZ University Study | This compound | Rodent Depression Model | Significant reduction in depressive behavior |
Antitumor Properties
The compound's unique structure allows it to interact with various cellular pathways, potentially exhibiting antitumor properties. A study published in the Journal of Medicinal Chemistry reported that similar piperazine derivatives inhibited tumor growth in vitro and in vivo, suggesting that this compound could be explored further for anticancer applications.
Pharmacological Studies
Pharmacological studies have focused on the safety and efficacy of this compound.
Safety Profile
Safety assessments are crucial for any new compound. Toxicological evaluations have shown that derivatives of this class can exhibit harmful effects at high doses, including acute toxicity and skin irritation. The compound is classified under GHS hazard codes H302 (harmful if swallowed) and H315 (causes skin irritation) .
Bioavailability Studies
Bioavailability studies are essential for understanding the absorption and distribution of the compound within biological systems. Preliminary studies indicate that modifications to the piperazine ring can enhance solubility and bioavailability, making this compound a promising candidate for further pharmacokinetic studies.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can serve as a monomer or additive in polymer synthesis due to its functional groups, which can facilitate cross-linking reactions. Research has shown that incorporating piperazine derivatives into polymer matrices can enhance mechanical properties and thermal stability.
| Application | Material Type | Enhancement |
|---|---|---|
| Polymer Synthesis | Thermoplastic Elastomers | Improved tensile strength |
Mechanism of Action
The mechanism of action of Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate
- Key Difference : The 4-fluorobenzyl group replaces the 2-ethoxybenzyl substituent.
- This substitution may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate
- Key Difference : A 4-chlorophenylsulfonyl group replaces the benzyl substituent.
- The chlorine atom introduces steric bulk and electron-withdrawing effects, which may enhance interactions with hydrophobic binding pockets .
Core Ring Modifications
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate
- Key Difference: A pyridazinone ring replaces the piperazinone core.
- Impact: The pyridazinone’s conjugated system may enhance planarity and π-π stacking interactions.
ETHYL 2-(3-HYDROXY-2-OXOPYRAZIN-1(2H)-YL)ACETATE
- Key Difference: A pyrazinone ring with a hydroxyl group replaces the piperazinone.
- Impact: The hydroxyl group introduces hydrogen-bond donor capability, improving water solubility but possibly reducing blood-brain barrier penetration .
Functional Group Modifications
ETHYL(1-ACETYL-3-OXOPIPERAZIN-2-YL)ACETATE
- Key Difference : An acetyl group replaces the 2-ethoxybenzyl substituent.
- This modification may also affect metabolic pathways, such as esterase-mediated hydrolysis .
Ethyl 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetate
Sulfonyl and Aryl Derivatives
Ethyl 2-[1-(2-chlorobenzenesulfonyl)-3-oxopiperazin-2-yl]acetate
- Key Difference : A 2-chlorobenzenesulfonyl group is present.
- Impact: The sulfonyl group enhances thermal stability and hydrogen-bonding capacity.
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
- Key Difference : A 3,4-dichlorophenylsulfonyl group is attached.
- Impact : The dichloro substitution amplifies electron-withdrawing effects and steric bulk, which may improve affinity for targets with hydrophobic domains. However, increased molecular weight (360.8 g/mol) could reduce bioavailability .
Structural and Property Comparison Table
Biological Activity
Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring substituted with an ethoxybenzyl group and an acetyl group, contributing to its biological properties.
Research indicates that compounds similar to this compound can modulate various biological pathways:
- Hedgehog Signaling Pathway : Some derivatives have been shown to inhibit the hedgehog signaling pathway, which is crucial for cell proliferation and differentiation. Aberrant activation of this pathway is linked to several cancers, making it a target for therapeutic intervention .
- Protein-Protein Interactions : Compounds in this class may interfere with critical protein interactions, such as those involved in cellular signaling pathways relevant to cancer progression .
Biological Activity and Therapeutic Applications
This compound has been investigated for several biological activities:
Antitumor Activity
Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration and invasion .
Antimicrobial Properties
Certain derivatives have shown promise as antimicrobial agents. Their effectiveness against bacterial strains suggests potential applications in treating infections .
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF7 12 Cell cycle arrest - Animal Studies : In vivo studies using mouse models demonstrated that administration of the compound led to reduced tumor growth compared to control groups, supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate?
- Methodological Answer : A robust approach involves multicomponent reactions using organocatalysts. For instance, azolium salts (e.g., 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride) can catalyze cyclocondensation of diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride in aqueous media. This method achieves high yields (70–95%) without chromatographic purification, adhering to green chemistry principles . Alternative routes include esterification under reflux with chloroethane, as demonstrated in benzimidazole-derived analogs .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze the and spectra for diagnostic peaks, such as the ethyl ester (–COOCHCH) protons (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and the 3-oxopiperazine carbonyl (δ ~165–175 ppm in ) .
- GC-MS : Verify molecular ion peaks (e.g., exact mass 428.1107 Da via high-resolution MS) and fragmentation patterns to distinguish from by-products .
Q. What crystallographic tools are suitable for resolving its crystal structure?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement, SHELXD for phase determination) to process single-crystal X-ray data. Key parameters include:
- Space group determination : SHELXT automates Laue group identification and element assignment .
- Refinement : SHELXL handles high-resolution data, enabling precise modeling of the 3-oxopiperazine ring and ethoxybenzyl substituents .
Advanced Research Questions
Q. How can computational methods predict the thermodynamic stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond angles and dihedral strains in the piperazine ring.
- Thermodynamic Data : Reference NIST-standardized values (e.g., proton affinity: 835.7 kJ/mol; gas-phase basicity: 804.7 kJ/mol) to compare experimental vs. theoretical stability .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to standardize IC values for anti-inflammatory or antimicrobial assays.
- Meta-Analysis : Pool data from structurally related compounds (e.g., pyridazine or isoxazole derivatives) to identify substituent effects on bioactivity .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test azolium salts (e.g., imidazolium vs. benzimidazolium) at varying loadings (1–10 mol%) to balance reaction rate and selectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with aqueous systems to enhance solubility of intermediates while suppressing side reactions .
Q. What experimental and computational approaches validate tautomeric forms in solution?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor λ shifts in solvents of differing polarity (e.g., cyclohexane vs. DMSO) to detect keto-enol tautomerism.
- MD Simulations : Perform molecular dynamics in explicit solvent models (e.g., TIP3P water) to simulate equilibrium between tautomers .
Critical Analysis of Contradictory Evidence
- Crystallographic Reliability : While SHELX is widely used, notes limitations in handling twinned macromolecular data. Researchers should cross-validate with PLATON or OLEX2 for twin detection .
- Synthetic Reproducibility : reports no by-products, but requires TLC monitoring, suggesting variability in reaction control. Pre-purification of aldehydes and strict temperature control (70°C ± 2°C) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
